Tenovin-3
Overview
Description
Tenovin-3 is a small-molecule inhibitor primarily known for its ability to inhibit sirtuins, specifically Sirtuin 1 and Sirtuin 2. Sirtuins are a family of NAD±dependent deacetylases involved in various cellular processes, including aging, transcription, and apoptosis. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment .
Mechanism of Action
Target of Action
Tenovin-3 is a small molecule that primarily targets the p53 protein . The p53 protein is a crucial transcription factor that regulates cell cycle and prevents cancer formation. Hence, it is often termed as the “guardian of the genome”. This compound acts as an activator of p53, enhancing its transcriptional activity .
Mode of Action
This compound increases the activity of p53 in cells . It has been shown to downregulate both P-FAK and P-Src . By activating p53, this compound can induce cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p53 signaling pathway . Activation of p53 can lead to cell cycle arrest and apoptosis, which are crucial mechanisms for preventing the proliferation of cancer cells . In addition, this compound has been found to induce apoptosis and ferroptosis in EGFR 19del non-small cell lung cancer cells through the mitochondrial pathway, as indicated by the change of VDAC1 and cytochrome c (cyt c) .
Result of Action
This compound has been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis and ferroptosis . For instance, it has been identified as a selective inhibitor of non-small cell lung cancer cells with EGFR exon 19 deletions . It induces apoptosis and ferroptosis in these cells, leading to a decrease in their proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tenovin-3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a thiosemicarbazone intermediate, followed by cyclization to form the final product. The reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide, and catalysts to facilitate the reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The purity of the final product is crucial, and purification methods such as recrystallization and chromatography are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Tenovin-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule, potentially enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents, potentially enhancing the compound’s biological activity .
Scientific Research Applications
Tenovin-3 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of sirtuins and their role in various cellular processes.
Biology: It is employed in biological studies to investigate the effects of sirtuin inhibition on cell cycle regulation, apoptosis, and gene expression.
Medicine: this compound has shown potential as an anti-cancer agent, particularly in non-small cell lung cancer with epidermal growth factor receptor exon 19 deletions. .
Comparison with Similar Compounds
Tenovin-6: Another sirtuin inhibitor with similar properties but different selectivity and potency.
Sirtinol: A well-known sirtuin inhibitor used in various research studies.
EX-527: A selective inhibitor of Sirtuin 1 with distinct biological effects
Uniqueness of Tenovin-3: this compound is unique due to its ability to selectively inhibit Sirtuin 1 and Sirtuin 2, leading to specific cellular effects such as apoptosis and ferroptosis. Its potential as a therapeutic agent for non-small cell lung cancer with epidermal growth factor receptor exon 19 deletions sets it apart from other sirtuin inhibitors .
Biological Activity
Tenovin-3 is a small molecule that has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment. This compound is known to induce apoptosis and ferroptosis in various cancer cell lines, especially those with specific mutations such as the epidermal growth factor receptor (EGFR) exon 19 deletion, which is prevalent in non-small cell lung cancer (NSCLC). This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential clinical implications.
This compound operates primarily through two mechanisms: apoptosis and ferroptosis .
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Apoptosis :
- Apoptosis is a programmed cell death process that is crucial for eliminating damaged or unwanted cells. Research indicates that this compound induces apoptosis in PC9 cells (an NSCLC cell line with EGFR exon 19 deletion) in a dose-dependent manner. This was confirmed through assays such as Annexin V/PI staining, which demonstrated increased cell death with increasing concentrations of this compound (1 μM, 2 μM, and 4 μM) .
- Western blot analyses revealed that this compound treatment led to the cleavage of key apoptotic markers such as PARP and caspase-3, alongside a decrease in Bcl-2 levels, an anti-apoptotic protein .
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Ferroptosis :
- Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has been shown to significantly reduce glutathione levels in PC9 cells, indicating an induction of ferroptosis. The compound also increased reactive oxygen species (ROS) levels and decreased mitochondrial membrane potential (MMP), both critical indicators of ferroptosis .
- Further investigations indicated that this compound alters the expression of several ferroptosis-related regulators, including SLC7A11 and GPX4, suggesting a multifaceted approach to inducing cell death in cancer cells .
Case Studies and Data Tables
Several studies have documented the effects of this compound on cancer cell lines:
Clinical Implications
The findings surrounding this compound suggest its potential as a therapeutic agent for treating NSCLC with EGFR mutations. The ability to selectively target cancer cells while inducing both apoptosis and ferroptosis presents a promising strategy for overcoming drug resistance commonly seen in NSCLC patients . The research indicates that further development and clinical trials could validate this compound's efficacy as part of combination therapies or as a standalone treatment.
Properties
IUPAC Name |
N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-18(2,3)13-6-4-12(5-7-13)16(22)21-17(23)20-15-10-8-14(19)9-11-15/h4-11H,19H2,1-3H3,(H2,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAXTZPUTNGRDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647243 | |
Record name | N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011301-27-1 | |
Record name | N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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